molecular formula C12H9N3O2 B12706023 Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl- CAS No. 115445-69-7

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl-

Cat. No.: B12706023
CAS No.: 115445-69-7
M. Wt: 227.22 g/mol
InChI Key: PVIFLCBSYLLXHU-UHFFFAOYSA-N
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Description

Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl-: is a heterocyclic compound that features a fused ring system combining pyrazole and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a hydrazine derivative and an oxazinone precursor, cyclization can be induced by heating in the presence of a catalyst.

    Condensation Reactions: Another approach is the condensation of a pyrazole derivative with an oxazinone compound. This reaction typically requires a dehydrating agent and is conducted under reflux conditions.

Industrial Production Methods: Industrial production often involves optimizing the above synthetic routes for scalability. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Employed in the development of new catalysts for organic reactions.

Biology:

  • Investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
  • Studied for its antimicrobial and antifungal properties.

Medicine:

  • Explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
  • Evaluated for its anti-inflammatory and analgesic effects.

Industry:

  • Utilized in the development of new materials with specific electronic or optical properties.
  • Applied in the formulation of specialty chemicals for coatings and adhesives.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity.
  • It can interfere with metabolic pathways, leading to the inhibition of key biological processes.
  • The exact mechanism of action often depends on the specific application and the target organism or system.

Comparison with Similar Compounds

    Pyrazolo(3,4-d)pyrimidin-4-one: Similar structure but with a pyrimidine ring instead of an oxazine ring.

    1-Methyl-3-phenyl-1H-pyrazol-5-amine: Similar pyrazole core but different substituents.

Uniqueness:

  • The presence of both pyrazole and oxazine rings in Pyrazolo(3,4-d)(1,3)oxazin-4(1H)-one, 1-methyl-6-phenyl- makes it unique compared to other heterocyclic compounds.
  • Its specific substitution pattern (1-methyl-6-phenyl) contributes to its distinct chemical and biological properties.

Properties

CAS No.

115445-69-7

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

1-methyl-6-phenylpyrazolo[3,4-d][1,3]oxazin-4-one

InChI

InChI=1S/C12H9N3O2/c1-15-10-9(7-13-15)12(16)17-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PVIFLCBSYLLXHU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=O)OC(=N2)C3=CC=CC=C3

Origin of Product

United States

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